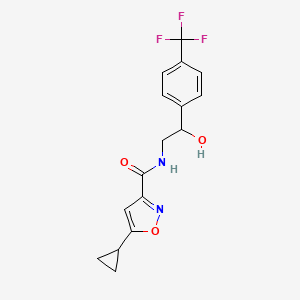
5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15F3N2O3 and its molecular weight is 340.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in immune response, inflammation, and cancer .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a radical approach . This interaction could result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Compounds with similar structures have been found to affect the nf-κb signaling pathway , which is involved in regulating immune response, inflammation, and cell proliferation .
Result of Action
Based on its potential target, it may have effects on immune response, inflammation, and cell proliferation .
Activité Biologique
5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H16F3N2O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and cellular pathways involved in cancer progression. The presence of the isoxazole ring suggests potential interactions with various receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity :
- Enzyme Inhibition :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study assessed the cytotoxic effects of the compound on MCF-7 and U-937 cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry analysis confirming increased apoptosis markers such as cleaved caspase-3 and p53 activation .
- Study 2 : Another investigation focused on enzyme inhibition, where the compound was tested against human carbonic anhydrases (hCA IX and hCA II). The results showed promising inhibitory activity at low nanomolar concentrations, suggesting its potential as a therapeutic agent for cancers expressing these enzymes .
Data Tables
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Induction of apoptosis |
| Cytotoxicity | U-937 | 2.41 | Induction of apoptosis |
| Enzyme Inhibition | hCA IX | 0.089 | Selective inhibition |
| Enzyme Inhibition | hCA II | 0.75 | Selective inhibition |
Propriétés
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-5-3-9(4-6-11)13(22)8-20-15(23)12-7-14(24-21-12)10-1-2-10/h3-7,10,13,22H,1-2,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALBXVYGCZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













